molecular formula C6H2Cl4 B107539 1,2,3,5-Tetrachlorobenzene CAS No. 634-90-2

1,2,3,5-Tetrachlorobenzene

Cat. No.: B107539
CAS No.: 634-90-2
M. Wt: 215.9 g/mol
InChI Key: QZYNWJQFTJXIRN-UHFFFAOYSA-N
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Description

1,2,3,5-Tetrachlorobenzene is a chlorinated aromatic hydrocarbon with the molecular formula C6H2Cl4. It is one of the three isomeric forms of tetrachlorobenzene, characterized by the positions of the chlorine atoms on the benzene ring. This compound is a colorless crystalline solid with a melting point of approximately 51.5°C and a boiling point of 246°C . It is insoluble in water but soluble in organic solvents such as ethanol and ether .

Preparation Methods

1,2,3,5-Tetrachlorobenzene can be synthesized through the chlorination of benzene or chlorobenzene derivatives. One common method involves the chlorination of ortho-dichlorobenzene at a controlled temperature to avoid the formation of higher chlorinated benzenes . The reaction is typically carried out in the presence of a catalyst such as iron or aluminum chloride. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

1,2,3,5-Tetrachlorobenzene is relatively unreactive due to the electron-withdrawing effects of the chlorine atoms, which stabilize the aromatic ring. it can undergo several types of chemical reactions:

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,2,3,5-Tetrachlorobenzene primarily involves its interaction with biological membranes and enzymes. Due to its lipophilic nature, it can accumulate in lipid-rich tissues and disrupt cellular functions. It may inhibit certain enzymes by binding to their active sites or altering their conformation . The exact molecular targets and pathways involved are still under investigation, but it is known to affect the central nervous system and liver function in higher organisms .

Comparison with Similar Compounds

1,2,3,5-Tetrachlorobenzene is similar to other tetrachlorobenzene isomers, such as 1,2,3,4-Tetrachlorobenzene and 1,2,4,5-Tetrachlorobenzene. it differs in the positions of the chlorine atoms, which influence its physical and chemical properties . For example, 1,2,4,5-Tetrachlorobenzene has a higher melting point and different reactivity patterns compared to this compound . These differences make each isomer unique in terms of their applications and behavior in chemical reactions.

Similar Compounds

Properties

IUPAC Name

1,2,3,5-tetrachlorobenzene
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InChI

InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
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InChI Key

QZYNWJQFTJXIRN-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)Cl
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Molecular Formula

C6H2Cl4
Record name 1,2,3,5-TETRACHLOROBENZENE
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DSSTOX Substance ID

DTXSID1026089
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Molecular Weight

215.9 g/mol
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Physical Description

1,2,3,5-tetrachlorobenzene appears as white crystals or off-white solid. (NTP, 1992), Colorless solid; [HSDB] White or off-white solid; [CAMEO]
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Boiling Point

475 °F at 760 mmHg (NTP, 1992), 246 °C
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Flash Point

greater than 235 °F (NTP, 1992), Flash point > 113 °C
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Solubility

less than 0.1 mg/mL at 67.1 °F (NTP, 1992), SOL IN HOT WATER, ETHER, BENZENE; SLIGHTLY SOL IN ALCOHOL; VERY SOL IN CARBON DISULFIDE, PETROLEUM ETHER, In water, 5.1 mg/l at 25 °C.
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Vapor Pressure

1 mmHg at 136.8 °F ; 5 mmHg at 192 °F; 760 mmHg at 475 °F (NTP, 1992), 0.07 [mmHg], 0.073 mm Hg at 25 °C
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Color/Form

Colorless needles

CAS No.

634-90-2, 63697-21-2
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Melting Point

122 to 126 °F (NTP, 1992), 51 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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